Boc-4-(fmoc-amino)-l-phenylalanine
Description
Overview of Non-Canonical Amino Acids and Their Significance in Modern Chemistry and Biology
The twenty canonical amino acids form the fundamental blueprint of proteins in virtually all living organisms. However, the field of chemical biology has witnessed a paradigm shift with the exploration and utilization of non-canonical amino acids (ncAAs). These are amino acids that are not among the twenty naturally encoded in the genetic code. The incorporation of ncAAs into peptides and proteins allows for the introduction of novel chemical functionalities, offering a powerful tool to probe and manipulate biological systems. cphi-online.comsmolecule.com
The significance of ncAAs lies in their ability to expand the chemical repertoire of proteins beyond what is offered by nature. smolecule.com This expansion enables the design of peptides and proteins with enhanced or entirely new properties. These properties can include increased stability, improved therapeutic efficacy, and the introduction of bioorthogonal handles for specific labeling and imaging. chemimpex.comchemimpex.com The applications of ncAAs are vast and continue to grow, impacting fields from drug discovery and materials science to fundamental biological studies. smolecule.comchemimpex.com
Historical Context and Evolution of Protected Amino Acid Derivatives in Peptide Chemistry
The chemical synthesis of peptides is a complex undertaking that requires precise control over the reactive functional groups of the constituent amino acids. To achieve this, chemists employ protecting groups to temporarily block these reactive sites, preventing unwanted side reactions during peptide bond formation. The evolution of these protecting groups is a story of ingenuity that has revolutionized peptide chemistry.
Early peptide synthesis was fraught with challenges, including low yields and the formation of numerous side products. A significant breakthrough came with the introduction of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino group of amino acids. The Boc group is stable under many reaction conditions but can be readily removed with acid.
Another landmark development was the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is stable to acidic conditions but is cleaved by a mild base, such as piperidine (B6355638). This orthogonality between the Boc and Fmoc protecting groups is a cornerstone of modern solid-phase peptide synthesis (SPPS). SPPS, developed by R. Bruce Merrifield, who was later awarded the Nobel Prize for this work, involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to a solid support. The use of orthogonal protecting groups like Boc and Fmoc allows for the selective deprotection of specific functional groups, enabling the synthesis of complex peptides with high purity and efficiency. chemimpex.comchemimpex.com
Academic Research Landscape and Emerging Trends for Boc-4-(Fmoc-amino)-L-phenylalanine
This compound is a prime example of a strategically designed non-canonical amino acid that leverages the power of orthogonal protection. Its structure, featuring a Boc-protected α-amino group and an Fmoc-protected amino group on the phenyl ring, makes it an invaluable tool for creating branched or otherwise modified peptides.
Current academic research heavily utilizes this compound in the following areas:
Peptide Synthesis and Drug Development: The compound serves as a crucial building block in the solid-phase synthesis of complex peptides. chemimpex.comchemimpex.com Researchers are exploring its use in developing peptide-based therapeutics, particularly in the fields of oncology and immunology, where the precise architecture of a peptide can dictate its biological activity. chemimpex.com
Bioconjugation and Targeted Drug Delivery: The orthogonally protected amino groups on this compound allow for the site-specific attachment of other molecules, such as fluorescent dyes, imaging agents, or drug payloads. chemimpex.comchemimpex.com This is particularly relevant in the development of targeted drug delivery systems, where a peptide can be designed to bind to a specific receptor on a cancer cell, and the side chain can be used to attach a cytotoxic drug. chemimpex.com
Protein Engineering and Functional Studies: By incorporating this ncAA into proteins, scientists can introduce a unique chemical handle at a specific site. chemimpex.comchemimpex.com This handle can then be used to modify the protein in various ways, for example, to study protein-protein interactions, to immobilize the protein on a surface, or to introduce a spectroscopic probe to monitor protein dynamics.
Development of Diagnostic Tools: The ability to create well-defined peptide structures using this building block is being harnessed for the development of new diagnostic agents. Peptides synthesized with this compound can be used as highly specific biomarkers for disease detection. chemimpex.com
Emerging trends point towards the use of this and similar ncAAs in the construction of more complex and functional biomaterials, such as peptide-based hydrogels for tissue engineering and the creation of peptide libraries for high-throughput screening of new drug candidates. chemimpex.com
Scope and Objectives for In-depth Research on the Compound
While the utility of this compound is well-established, there remain exciting avenues for future in-depth research. Key objectives for further investigation include:
Exploration of Novel Peptide Architectures: A primary objective is to utilize the unique orthogonal protection scheme of this compound to synthesize novel and complex peptide architectures that are not easily accessible with standard amino acids. This includes the creation of dendritic peptides, cyclic peptides with side-chain modifications, and peptide-polymer conjugates.
Development of Advanced Drug Delivery Systems: Further research should focus on harnessing the bioconjugation potential of this amino acid to create next-generation drug delivery systems. This could involve designing peptides that can cross the blood-brain barrier or target specific intracellular compartments, with the drug attached through the side-chain amino group.
Investigation of Post-Translational Modification Mimics: The amino group on the phenyl ring could be modified to mimic natural post-translational modifications of proteins. This would provide researchers with powerful tools to study the biological roles of these modifications in a controlled manner.
Creation of Novel Biomaterials: An important area of future research is the incorporation of this compound into self-assembling peptide systems to create novel biomaterials with tailored mechanical and biological properties for applications in regenerative medicine and nanotechnology.
Compound Information Table
| Compound Name |
| This compound |
| tert-Butyloxycarbonyl |
| 9-Fluorenylmethyloxycarbonyl |
| Piperidine |
Chemical Data Table
| Property | Value | Source(s) |
| CAS Number | 114346-31-5 | chemimpex.combiosynth.com |
| Molecular Formula | C₂₉H₃₀N₂O₆ | chemimpex.combiosynth.com |
| Molecular Weight | 502.56 g/mol | chemimpex.combiosynth.com |
| Appearance | White to off-white powder | chemimpex.com |
| Purity | ≥98% (HPLC) | chemimpex.com |
| Storage Conditions | 0-8 °C | chemimpex.com |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)31-25(26(32)33)16-18-12-14-19(15-13-18)30-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,35)(H,32,33)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSJJSOHPQQZHC-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114346-31-5 | |
| Record name | 114346-31-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Chemical Transformations of Boc 4 Fmoc Amino L Phenylalanine
Strategic Considerations in the Synthesis of Orthogonally Protected Amino Acid Derivatives
The synthesis of peptides with complex architectures, such as branched or cyclic structures, necessitates the use of amino acid derivatives with multiple protecting groups that can be removed under different conditions. sigmaaldrich.com This principle of "orthogonal protection" is fundamental to achieving selective functionalization. peptide.compeptide.com
Role of Boc and Fmoc Protecting Groups in Selective Functionalization
Boc-4-(Fmoc-amino)-L-phenylalanine is a quintessential example of an orthogonally protected amino acid. It possesses two primary protecting groups: the tert-butyloxycarbonyl (Boc) group on the side-chain amino functionality and the 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group. chemimpex.combiosynth.com This arrangement is critical for its utility in peptide synthesis.
The Fmoc group is base-labile, typically removed using a weak amine base like piperidine (B6355638). altabioscience.com This deprotection unmasks the α-amino group, allowing for the sequential addition of the next amino acid in the peptide chain during solid-phase peptide synthesis (SPPS). altabioscience.comwikipedia.org The conditions for Fmoc removal are mild, preserving the integrity of most other protecting groups and the peptide's linkage to the solid support. altabioscience.com
Conversely, the Boc group is acid-labile and requires treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), for its removal. peptide.com This differential stability allows the peptide chain to be elongated via Fmoc-based chemistry while the Boc-protected side-chain of the phenylalanine derivative remains intact. Once the main peptide backbone is assembled, the Boc group can be selectively removed to expose the side-chain amine for further modification, such as branching, cyclization, or conjugation to other molecules. chemimpex.comsigmaaldrich.com
This orthogonal scheme prevents uncontrolled polymerization and unwanted side reactions, which would be prevalent if unprotected amino acids were used. altabioscience.com The stability of each group under the removal conditions for the other is the key to this strategy's success.
| Protecting Group | Chemical Name | Cleavage Conditions | Purpose in this compound |
| Fmoc | 9-fluorenylmethyloxycarbonyl | Base (e.g., 20% Piperidine in DMF) sigmaaldrich.com | Temporary protection of the α-amino group for chain elongation. altabioscience.com |
| Boc | tert-butyloxycarbonyl | Acid (e.g., Trifluoroacetic Acid - TFA) peptide.com | "Permanent" protection of the side-chain amino group during chain assembly, allowing for later selective deprotection and functionalization. sigmaaldrich.com |
Comparative Analysis of Synthetic Routes to this compound and Analogues
The synthesis of this compound typically starts from L-phenylalanine. A common route involves the nitration of the phenyl ring to produce 4-nitro-L-phenylalanine. This is followed by the protection of the α-amino group. Subsequently, the nitro group is reduced to an amine, which is then protected with the Boc group. The final step involves the protection of the α-amino group with the Fmoc group.
Solid-Phase Peptide Synthesis (SPPS) Applications Utilizing this compound
SPPS is the predominant method for synthesizing peptides in a laboratory setting, prized for its efficiency and amenability to automation. altabioscience.comwikipedia.org this compound is a key building block in this process, particularly for creating peptides with specialized functions. chemimpex.com
Optimization of Coupling Efficiencies and Minimization of Side Reactions
Achieving high purity and yield in SPPS, especially for long or complex peptides, requires optimizing each coupling and deprotection step. gyrosproteintechnologies.com Incomplete reactions can lead to deletion sequences, while side reactions can result in modified and impure products. gyrosproteintechnologies.com
When incorporating sterically hindered amino acids, such as derivatives of phenylalanine, coupling efficiency can be a challenge. google.comresearchgate.net To overcome this, several strategies are employed:
Coupling Reagents: Highly reactive coupling reagents like HATU, HCTU, and COMU are often used to drive the reaction to completion, especially with sterically demanding residues. gyrosproteintechnologies.com
Double Coupling: The coupling reaction may be repeated to ensure that all free amines have reacted with the incoming amino acid. gyrosproteintechnologies.com
Increased Temperature: Raising the reaction temperature, sometimes with the use of microwave energy, can accelerate coupling rates, though care must be taken to avoid side reactions like racemization. gyrosproteintechnologies.comnih.gov
Capping: After the coupling step, any unreacted amino groups can be permanently blocked by acetylation in a process called capping. This prevents the formation of deletion-mutant peptides in subsequent steps. gyrosproteintechnologies.com
Aspartimide formation is a potential side reaction, particularly when using bases like DBU for Fmoc deprotection in sequences containing aspartic acid. peptide.com Racemization of amino acids like cysteine and histidine can also occur, especially at elevated temperatures. nih.gov Careful selection of reagents, such as adding HOBt to the deprotection solution or using alternative bases, can mitigate these issues. nih.gov
Integration into Complex Peptide Sequences and Libraries
The true power of this compound lies in its ability to serve as a branching point or a site for specific modification within a larger peptide. After the main peptide chain is synthesized using the standard Fmoc-SPPS protocol, the resin-bound peptide can be treated with acid to selectively remove the Boc group from the phenylalanine side chain. This newly exposed amine can then be used for:
Synthesis of Branched Peptides: A second peptide chain can be initiated from the side-chain amine. sigmaaldrich.com
Peptide Cyclization: The side-chain amine can be reacted with the C-terminus of the peptide (after cleavage from the resin) or another side chain to form a cyclic structure.
Conjugation: The amine can be a handle for attaching other molecules, such as fluorescent labels, cytotoxic drugs (to create peptide-drug conjugates), or polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties. news-medical.net
Solution-Phase Synthesis Strategies for Derivatives and Conjugates
While SPPS is dominant, solution-phase synthesis remains relevant, particularly for large-scale production and the synthesis of certain complex fragments. wikipedia.orgrsc.org In the context of this compound, solution-phase chemistry is often employed for post-synthetic modifications after the peptide has been cleaved from the solid support.
For instance, a fully assembled peptide containing the 4-(Boc-amino)-L-phenylalanine residue can be cleaved from the resin and purified. Subsequent treatment with acid in solution will deprotect the side-chain amine. This free amine is then available for conjugation reactions in the solution phase. This approach can be advantageous when the molecule to be conjugated is not compatible with the conditions of solid-phase synthesis. The development of efficient coupling reagents like T3P® has also enhanced the speed and sustainability of solution-phase peptide synthesis. rsc.orgmdpi.com
Furthermore, palladium-catalyzed C-H functionalization reactions have emerged as a powerful tool for the post-synthetic modification of phenylalanine residues within peptides, allowing for the introduction of various functional groups directly onto the phenyl ring. researchgate.netntu.ac.uk
Chemoenzymatic Approaches for Non-Canonical Amino Acid Synthesis
The synthesis of non-canonical amino acids (ncAAs) such as the phenylalanine backbone of this compound increasingly leverages chemoenzymatic methods to achieve high stereoselectivity and efficiency under mild conditions. mdpi.comresearchgate.net These approaches combine the precision of biocatalysts with the versatility of chemical reactions, offering a powerful alternative to purely chemical syntheses which often require complex and laborious protection-deprotection steps. mdpi.comresearchgate.net
A cornerstone of chemoenzymatic ncAA synthesis is the use of transaminases (TAs), particularly amine transaminases (ATAs). mdpi.com These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor, producing a chiral amine. acs.org The reaction proceeds via a "ping-pong bi-bi" mechanism where the PLP cofactor is transiently converted to pyridoxamine (B1203002) phosphate (B84403) (PMP). mdpi.com This method is highly valued for its ability to establish the stereocenter of α-amino acids with exceptional enantioselectivity. mdpi.comchemrxiv.org
Recent research has focused on developing one-pot chemoenzymatic cascades to synthesize complex ncAAs. For instance, a promiscuous transaminase can be used to convert a diketoacid into an α-amino acid, which then undergoes a spontaneous or chemically-induced cyclization and reduction to form various azacyclic ncAAs with high stereocontrol. chemrxiv.orgchemrxiv.org Another advanced strategy involves using "smart" amine donors, such as lysine, to drive the reaction equilibrium toward product formation. acs.orgnih.gov Upon donating its amino group, the lysine-derived ketone byproduct cyclizes into a stable six-membered imine, effectively removing it from the reaction equilibrium and eliminating the need for large excesses of the amine donor or complex multi-enzyme systems. acs.orgnih.gov
While direct chemoenzymatic synthesis of the fully protected this compound is not commonly documented as a single process, these enzymatic methods are ideally suited for producing the core chiral structure, 4-amino-L-phenylalanine, from a corresponding ketoacid precursor. The subsequent protection of the α-amino and side-chain amino groups with Boc and Fmoc, respectively, would then be accomplished through standard chemical methods.
| Enzymatic System | Enzyme Class | Typical Substrate | Key Advantage/Finding |
| Transaminase Cascade | Amine Transaminase (ATA) | Prochiral ketoacids | Enables efficient, environmentally friendly synthesis of ncAAs with high enantioselectivity. mdpi.com |
| One-Pot Hybrid Catalysis | Transaminase & Chemical Reductant | Diketoacids | A promiscuous transaminase creates an α-amino acid that undergoes spontaneous imine formation and chemical reduction to yield complex azacyclic ncAAs. chemrxiv.orgchemrxiv.org |
| "Smart" Amine Donor System | Transaminase (various wild-types) | β-branched ketoacids | Utilizes L-lysine as the amine donor; the ketone byproduct cyclizes, driving the reaction equilibrium and yielding β-branched ncAAs with high selectivity. acs.orgnih.gov |
| Protease-Catalyzed Polymerization | Papain, Tyrosinase | L-tyrosine, L-lysine | Two-step enzymatic synthesis of adhesive peptides containing DOPA and lysine, demonstrating enzyme use in creating functional biomaterials. mdpi.com |
Advanced Protection/Deprotection Strategies for this compound
The chemical utility of this compound in complex synthesis, particularly solid-phase peptide synthesis (SPPS), is rooted in the concept of orthogonal protection. nih.govfiveable.me This strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. fiveable.mejocpr.com In this molecule, the tert-Butoxycarbonyl (Boc) group on the α-nitrogen and the 9-Fluorenylmethoxycarbonyl (Fmoc) group on the side-chain (4-amino) nitrogen represent a classic orthogonal pair. fiveable.meamericanpeptidesociety.org
The Boc group is acid-labile and is typically removed using moderately strong acids like trifluoroacetic acid (TFA), often in a solution with dichloromethane (B109758) (DCM). peptide.comcreative-peptides.com Conversely, the Fmoc group is base-labile and is selectively cleaved by treatment with a secondary amine, most commonly a solution of 20% piperidine in N,N-dimethylformamide (DMF). americanpeptidesociety.orgiris-biotech.de This differential lability is the key to its advanced applications.
This orthogonality allows for two primary synthetic routes:
Incorporation into a Peptide Chain: The Boc group protects the α-amino function during the coupling of the amino acid's carboxyl group to a growing peptide chain. Once the peptide bond is formed, the Boc group can be removed to expose the α-amino group for the next coupling step.
Side-Chain Modification: The Fmoc group protects the side-chain amino function. This allows the peptide backbone to be assembled using the Boc/Bzl strategy. After the main chain is complete, the Fmoc group can be selectively removed on-resin using piperidine to expose the side-chain amine for specific modifications, such as branching, cyclization, or the attachment of labels like fluorophores or biotin. sigmaaldrich.com
Advanced strategies may involve a third, or even fourth, level of orthogonality by using additional protecting groups on other amino acids within a peptide sequence. nih.gov Groups like allyloxycarbonyl (Alloc), which is removed by palladium catalysis, or 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde), which is removed by hydrazine, can be used in conjunction with the Boc/Fmoc pair to achieve highly complex, site-specific modifications. iris-biotech.desigmaaldrich.comhighfine.com
| Protecting Group | Abbreviation | Protected Function | Deprotection Conditions | Lability Class |
| tert-Butoxycarbonyl | Boc | α-Amino group | Acidic (e.g., Trifluoroacetic Acid (TFA)) americanpeptidesociety.orgcreative-peptides.com | Acid-Labile |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Side-chain amino group | Basic (e.g., 20% Piperidine in DMF) americanpeptidesociety.orgiris-biotech.de | Base-Labile |
| Allyloxycarbonyl | Alloc | Amino, Hydroxyl, Carboxyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄) highfine.com | Cleaved by Metal Catalysis |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Amino group | 2-4% Hydrazine in DMF iris-biotech.desigmaaldrich.comuci.edu | Cleaved by Hydrazinolysis |
Applications of Boc 4 Fmoc Amino L Phenylalanine in Peptide and Protein Engineering
Design and Synthesis of Bioactive Peptides Incorporating Non-Canonical Amino Acids
The incorporation of non-canonical amino acids (ncAAs) like Boc-4-(Fmoc-amino)-L-phenylalanine is a cornerstone of modern peptide drug design. sigmaaldrich.com It allows chemists to move beyond the 20 proteinogenic amino acids, creating peptides with enhanced therapeutic properties. sigmaaldrich.com This specific derivative is used as a key component in solid-phase peptide synthesis (SPPS) to generate bioactive peptides with custom sequences and functions. netascientific.comchemimpex.com The presence of the protected amino group on the phenyl ring provides a strategic point for further modification, enabling the design of peptides with specific biological activities. chemimpex.comchemimpex.com
The introduction of ncAAs into a peptide sequence can profoundly influence its three-dimensional structure and stability. researchgate.net While the core structure of 4-aminophenylalanine itself does not impose as rigid a conformational constraint as some other ncAAs, its true utility lies in the handle it provides for subsequent modifications. After the selective removal of the Fmoc group during synthesis, the exposed amino group on the phenyl side chain can be used to introduce a wide variety of other chemical moieties.
These modifications can:
Induce Specific Secondary Structures: By attaching bulky groups or moieties capable of forming intramolecular hydrogen bonds, it is possible to bias the peptide backbone towards specific conformations, such as β-turns or helical structures. rsc.org The formation of stable secondary structures is often critical for receptor binding and biological activity.
Enhance Structural Stability: The introduction of modifications can stabilize the peptide's folded state. For example, the side-chain amino group can be used as an anchor point to create cyclic peptides. Cyclization dramatically reduces the conformational flexibility of the peptide, which can lead to a significant increase in structural stability and a more favorable binding entropy upon interaction with a target. explorationpub.com Modifications can also enhance stability by facilitating favorable interactions with aromatic systems in target molecules.
Table 1: Conformational Effects of Non-Canonical Amino Acid Incorporation
| Modification Strategy | Potential Conformational Outcome | Rationale |
| Side-Chain Cyclization | Constrained cyclic structure, β-turn induction | Reduces conformational freedom, pre-organizes the peptide for receptor binding. rsc.orgexplorationpub.com |
| Introduction of Bulky Groups | Steric hindrance, defined side-chain orientation | Restricts rotation around the Cα-Cβ and Cβ-Cγ bonds, influencing local and global peptide conformation. nih.gov |
| Hydrophobic Moieties | Enhanced hydrophobic collapse, stabilization of helices | Promotes folding in aqueous environments and can improve interaction with hydrophobic binding pockets. explorationpub.com |
A major hurdle for peptide-based therapeutics is their rapid degradation by proteases in the body, leading to a short half-life. sigmaaldrich.com The incorporation of ncAAs is a well-established strategy to overcome this limitation. researchgate.net Peptides containing residues like 4-aminophenylalanine are often less susceptible to enzymatic cleavage.
The primary mechanisms for this enhanced stability include:
Steric Hindrance: The modified side chain of the ncAA can sterically block the active site of proteolytic enzymes, preventing the peptide bond from being recognized and cleaved.
Altered Recognition: Proteases have high specificity for their natural amino acid substrates. The presence of an unnatural structure at or near the cleavage site disrupts this recognition, thereby inhibiting hydrolysis.
This increased resistance to proteolysis directly contributes to an improved pharmacokinetic profile, including a longer plasma half-life and enhanced bioavailability. explorationpub.com C-terminal modifications, which can be facilitated by such ncAAs, are known to significantly impact a peptide's stability, activity, and membrane permeability. researchgate.net
Rational Design of Peptidomimetics and Constrained Peptides
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved drug-like properties. sigmaaldrich.com this compound is an ideal building block for creating peptidomimetics because the orthogonally protected side chain allows for the introduction of non-peptidic features. chemimpex.com
After selective deprotection of the side-chain amine, it can be used in a variety of ways to create constrained structures:
Lactam Bridge Formation: The side-chain amine can be acylated with the C-terminal carboxyl group or a side-chain carboxyl group (e.g., from Asp or Glu) to form a lactam bridge, resulting in a cyclic peptide.
Stapled Peptides: The amine can be used as a handle to participate in the formation of "staples," which are synthetic braces that lock a peptide into a specific conformation, often an α-helix. This is particularly useful for targeting protein-protein interactions that occur over a large surface area. explorationpub.com Stapling has been shown to significantly enhance helicity, protease resistance, and cell permeability. explorationpub.com
Conjugation: The amine provides a site for conjugation to other molecules, such as polymers (e.g., PEGylation) or lipids, to further improve pharmacokinetic properties.
These strategies allow for the rational design of peptides with constrained geometries, which often leads to higher binding affinity and selectivity for their biological targets. mdpi.com
Site-Specific Incorporation into Proteins for Functional Modulation
Beyond chemical peptide synthesis, the core structure of 4-aminophenylalanine can be incorporated site-specifically into larger proteins using biotechnological methods, offering a powerful tool for protein engineering. chemimpex.com
Genetic code expansion (GCE) enables the ribosomal incorporation of ncAAs into proteins in living cells. nih.gov This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. researchgate.net This new pair works independently of the host's own machinery and is programmed to recognize a nonsense codon, typically the amber stop codon (UAG), which is reassigned to encode the desired ncAA. nih.govresearchgate.net
While this compound itself, with its bulky protecting groups, is designed for chemical synthesis, its underlying structure, 4-aminophenylalanine (4-AmF), or related derivatives can be incorporated into proteins using GCE. Researchers have successfully evolved aaRS/tRNA pairs to specifically charge tRNA with various phenylalanine analogs, enabling their site-specific insertion during protein translation. google.com The introduced amino group then serves as a unique chemical handle on the protein surface, which is not present in any of the 20 canonical amino acids.
The ability to place a unique chemical handle, such as the amino group of 4-aminophenylalanine, at a specific site on a protein's surface opens up new possibilities for modulating its function. This is particularly relevant for studying and manipulating protein-protein interactions (PPIs). explorationpub.com
Key applications include:
Probing Binding Interfaces: By incorporating the ncAA at various positions within a protein-protein interface, researchers can map key interactions. The modified residue can act as a probe to understand how specific side chains contribute to binding affinity and specificity.
Creating Covalent Binders: The unique reactivity of the incorporated amino group can be exploited to form covalent bonds with a binding partner. For instance, a protein engineered to contain 4-aminophenylalanine can be made to react with a specifically designed binding partner, creating a permanent linkage. This can be used to develop highly potent and irreversible inhibitors.
Modulating Binding Affinity: The introduction of a new functional group can alter the electrostatic or hydrophobic properties of the protein surface, thereby enhancing or weakening its interaction with other proteins. Research has shown that replacing key residues at a PPI interface with unnatural phenylalanine derivatives can significantly alter binding affinity. nih.gov For example, the unnatural amino acid can be designed to optimally fill a hydrophobic cavity on the partner protein, enhancing the interaction. nih.gov
Development of Peptide-Based Probes for Biological Research
The strategic incorporation of non-canonical amino acids into peptides is a cornerstone of modern chemical biology, enabling the development of sophisticated probes to investigate complex biological processes. This compound serves as a key bifunctional building block in this endeavor. Its unique orthogonal protection scheme, featuring the acid-labile Boc group on the α-amine and the base-labile Fmoc group on the side-chain amine, allows for selective deprotection and functionalization. This versatility makes it an invaluable precursor for the synthesis of a diverse array of peptide-based probes, including those for photoaffinity labeling, click chemistry, and fluorescence-based applications.
Photoaffinity Labeling and Click Chemistry Applications
The 4-amino group of the phenylalanine residue, once deprotected, provides a versatile handle for the introduction of photoreactive moieties or bioorthogonal handles for click chemistry. This allows for the precise placement of these functionalities within a peptide sequence, facilitating the study of peptide-protein interactions and the assembly of complex bioconjugates.
Photoaffinity Labeling:
Photoaffinity labeling (PAL) is a powerful technique to identify and characterize the binding partners of bioactive molecules within their native biological environment. This method involves a photoreactive group that, upon photoactivation, forms a covalent bond with nearby molecules. The 4-amino group of a deprotected Boc-4-(amino)-L-phenylalanine residue within a peptide can be chemically modified to introduce various photoreactive groups, such as:
Aryl Azides: The amino group can be converted to an azide (B81097) group (–N₃) via diazotization followed by treatment with sodium azide. Aryl azides are a common choice for PAL due to their relative stability in the dark and their efficient conversion to highly reactive nitrenes upon UV irradiation.
Benzophenones: The amino group can be acylated with a benzophenone-containing carboxylic acid. Benzophenones are another class of popular photo-crosslinkers that, upon excitation with UV light, can abstract a hydrogen atom from a nearby C-H bond, leading to a covalent crosslink.
Diazirines: While not directly synthesized from the amino group, the phenylalanine ring itself can be modified to incorporate a diazirine moiety. However, the 4-amino group can serve as a point of attachment for linkers that carry a diazirine group. Diazirines are favored for their small size and the generation of highly reactive carbenes upon photolysis, which can insert into a wide range of chemical bonds.
Research has demonstrated the synthesis of clickable, photoreactive amino acids that combine features for both PAL and click chemistry. For instance, a phenylalanine analog containing both a benzophenone (B1666685) and a terminal alkyne has been developed. rsc.org This bifunctional approach allows for the initial covalent capture of a binding partner via photo-crosslinking, followed by the attachment of a reporter tag (e.g., a fluorophore or biotin) via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction.
Click Chemistry Applications:
Click chemistry, particularly the CuAAC reaction, has become an indispensable tool for bioconjugation due to its high efficiency, specificity, and biocompatibility. The 4-amino group of the phenylalanine residue is an ideal site for the introduction of either an azide or an alkyne functionality.
Synthesis of Azido-Phenylalanine: The 4-amino group can be readily converted to an azide. This azido-functionalized peptide can then be "clicked" onto a molecule containing a terminal alkyne.
Synthesis of Alkynyl-Phenylalanine: The amino group can be acylated with an alkyne-containing carboxylic acid, preparing the peptide for reaction with an azide-functionalized molecule.
These modifications enable the modular construction of complex peptide architectures, such as cyclic peptides, peptide-drug conjugates, and peptide-functionalized surfaces. The biocompatibility of 4-aminophenylalanine has also been harnessed in its use as a catalyst for hydrazone ligations, a form of bioconjugation, at neutral pH and low temperatures. nih.govacs.org
| Modification of 4-Amino Group | Resulting Functionality | Application |
| Diazotization and Azide Substitution | Aryl Azide | Photoaffinity Labeling |
| Acylation with Benzophenone Carboxylic Acid | Benzophenone | Photoaffinity Labeling |
| Acylation with Alkyne-Containing Acid | Terminal Alkyne | Click Chemistry |
| Conversion to Diazonium Salt | Diazonium Ion | Electrophilic Labeling |
Fluorescently Labeled Peptides and Bioconjugates
Fluorescently labeled peptides are essential tools for a wide range of biological research, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays. The 4-amino group of a deprotected Boc-4-(amino)-L-phenylalanine residue provides a specific site for the attachment of fluorophores, ensuring that the label's position does not interfere with the peptide's biological activity.
The synthesis of fluorescent peptides using this method involves the solid-phase synthesis of the peptide chain, followed by the selective deprotection of the Fmoc group from the 4-aminophenylalanine side chain. A fluorophore containing a reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate, can then be coupled to the free amino group.
A variety of fluorophores can be conjugated to the 4-aminophenylalanine residue, each with distinct photophysical properties suitable for different applications. Research has shown the successful synthesis of p-aminophenylalanine derivatives linked to BODIPY fluorophores at the p-amino group. nih.gov These fluorescent amino acids were then incorporated into proteins to study conformational changes using FRET. nih.gov
Furthermore, the Heck-Matsuda coupling reaction of arenediazonium salts derived from L-phenylalanine has been developed to create fluorescent α-amino acids. rsc.org In this approach, a 4-aminophenylalanine derivative is converted to a diazonium salt, which then undergoes a palladium-catalyzed coupling with various alkenes to generate stilbene (B7821643) and other vinyl derivatives with fluorescent properties. rsc.org
The ability to introduce a fluorophore at a specific site within a peptide is particularly advantageous for FRET-based studies of protein-protein interactions or conformational changes. By incorporating two different fluorescent amino acids as a donor-acceptor pair at defined positions, the distance between these points can be monitored through changes in FRET efficiency.
| Fluorophore Class | Example | Excitation (nm) | Emission (nm) | Key Features |
| BODIPY | BODIPY FL | ~503 | ~512 | High quantum yield, narrow emission spectra, less sensitive to solvent polarity |
| Coumarin | (7-hydroxycoumarin-4-yl)ethylglycine | ~360-400 | ~450-480 | Sensitive to pH and solvent polarity |
| Stilbene Derivatives | (E)-stilbene analogues | ~320-350 | ~370-420 | Red-shifted absorption and emission compared to phenylalanine |
Biomaterials and Advanced Materials Science Applications
Self-Assembly and Supramolecular Chemistry of Phenylalanine Derivatives
The spontaneous organization of individual molecules into ordered nanostructures through non-covalent interactions is a cornerstone of supramolecular chemistry. Phenylalanine and its derivatives are exemplary building blocks for this bottom-up approach to materials fabrication. The self-assembly process is primarily driven by a combination of hydrophobic effects, hydrogen bonding, and, crucially, π-π stacking interactions facilitated by the aromatic rings of the Fmoc group and the phenylalanine side chain. nih.govacs.org These interactions allow simple, low-molecular-weight molecules to form complex, high-aspect-ratio nanostructures that can entrap large volumes of solvent to form hydrogels. researchgate.net
Functionalized phenylalanine derivatives are well-documented for their ability to form a variety of ordered nanoscale morphologies. The most common structures are nanofibers, which subsequently entangle to form a three-dimensional network characteristic of a hydrogel. nih.gov This process is observed in numerous Fmoc-protected amino acids and dipeptides, which assemble into fibrillar networks that create self-supporting, water-swollen gels. nih.govresearchgate.net
The resulting structures are often amyloid-like, characterized by cross-β-sheet formations where hydrogen bonds run along the fiber axis and the aromatic side chains extend outwards. rsc.org In the case of Fmoc-diphenylalanine, these fibrils can be modeled as nanocylinders formed by anti-parallel β-sheets interlocked by the π-stacking of the Fmoc and phenyl groups. deakin.edu.au While Boc-protected diphenylalanine analogues tend to form fibers, the specific morphology can be influenced by the peptide backbone, with some derivatives forming spherical nanostructures instead. nih.gov The tert-Butyloxycarbonyl (Boc)-diphenylalanine monomer, for instance, has been observed to form peptide spheres or small particles. mdpi.com
The self-assembly of Fmoc-phenylalanine derivatives is not spontaneous under all conditions; it is a finely tuned process governed by both molecular structure and external environmental factors. The primary driving force is the interplay between the hydrophobic and π-π stacking interactions of the Fmoc groups and the hydrogen-bonding capabilities of the amino acid's carboxyl and amide groups. acs.org
The transition from a solution of monomers to an assembled, gel-like state can be triggered by various stimuli, demonstrating the "smart" nature of these materials. Key factors influencing the final morphology and properties of the assembled structures include:
pH: This is one of the most critical triggers. Altering the pH affects the protonation state of the terminal carboxylic acid. Typically, gelation is induced by lowering the pH, which protonates the carboxylate group, reduces electrostatic repulsion, and promotes hydrogen bonding, thereby initiating self-assembly. rsc.org
Solvent: The choice of solvent can significantly impact the assembly process. A "solvent-switch" method, where a peptide is first dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and then diluted with water, is a common technique to trigger gelation. mdpi.com
Temperature: Thermal stimuli can be used to control the solubility of the monomers and influence the kinetics of gel formation. researchgate.net For some derivatives, gels have been observed to form upon heating. acs.org
Concentration: A critical gelation concentration (CGC) is required for the formation of a stable, self-supporting hydrogel. Below this concentration, ordered aggregates may form, but they will not create a macroscopic gel network. researchgate.net
Factors Influencing the Self-Assembly of Fmoc-Phenylalanine Derivatives
| Factor | Effect on Self-Assembly | Resulting Morphologies | References |
|---|---|---|---|
| pH | Lowering pH protonates the carboxylate group, reducing electrostatic repulsion and promoting hydrogen bonding, which triggers assembly. | Fibrillar networks, hydrogels. | acs.orgrsc.org |
| Solvent Composition | Switching from an organic solvent to an aqueous medium reduces solubility and induces aggregation and assembly. | Nanotubes, nanofibers, hydrogels. | mdpi.com |
| Temperature | Can be used to control solubility and the kinetics of gelation. Some systems form gels upon heating. | Hydrogels with varying mechanical properties. | acs.orgresearchgate.net |
| Amino Acid Sequence | The hydrophobicity and steric bulk of the amino acid side chains affect the packing and final structure. | Fibers, ribbons, sheets, or precipitates. | acs.org |
Fabrication of Bio-Inspired Materials for Biomedical Engineering
The ability of Boc-4-(Fmoc-amino)-L-phenylalanine derivatives to self-assemble into nanofibrous hydrogels makes them excellent candidates for creating bio-inspired materials. These materials can mimic the structure and, to some extent, the function of the natural extracellular matrix (ECM), which provides structural and biochemical support to cells in native tissues. frontiersin.orgnih.govmdpi.com
The native ECM is a complex, three-dimensional network of protein fibers like collagen and laminin. mdpi.com The nanofibrous hydrogels formed by the self-assembly of functionalized amino acids structurally resemble this architecture. mdpi.com This biomimicry is crucial for applications in tissue engineering, as the physical topography of a scaffold can guide cell adhesion, proliferation, and differentiation. frontiersin.orgdigitellinc.com
By creating a synthetic microenvironment that cells recognize, these hydrogels can serve as a temporary scaffold to support the regeneration of damaged tissue. mdpi.com The biocompatibility and biodegradability of amino acid-based materials are significant advantages, as the scaffold can be gradually replaced by new tissue generated by the host's own cells. nih.gov Furthermore, bioactive peptide motifs, such as RGD (from fibronectin) or IKVAV (from laminin), can be incorporated into the self-assembling sequence to enhance cell adhesion and promote specific cellular responses. rsc.orgmdpi.com
Beyond tissue regeneration, these self-assembled hydrogels serve as effective 3D scaffolds for cell culture. Traditional 2D cell culture on flat plastic surfaces does not accurately represent the complex 3D environment cells experience in the body. Hydrogel scaffolds provide a more physiologically relevant context, allowing for the study of cell behavior in three dimensions. nih.gov
Fmoc-protected amino acid hydrogels have been shown to support the attachment and proliferation of various cell types. mdpi.com Their high water content ensures the efficient transport of nutrients and waste, while the tunable mechanical properties of the gel can be adjusted to match the stiffness of the target tissue, from soft brain tissue to more rigid bone. nih.gov This makes them promising materials for a range of regenerative medicine applications, including bone tissue engineering and as delivery vehicles for therapeutic proteins. mdpi.comnih.gov
Properties of Fmoc-Amino Acid Scaffolds for Biomedical Applications
| Property | Description | Relevance in Biomedical Engineering | References |
|---|---|---|---|
| Biocompatibility | Composed of amino acids, leading to low cytotoxicity and minimal inflammatory response. | Essential for in vivo applications to avoid adverse immune reactions. | rsc.org |
| Biodegradability | Can be broken down into natural metabolites by cellular enzymes. | Allows the scaffold to be replaced by newly generated tissue over time. | nih.gov |
| Nanofibrous Architecture | The self-assembled network of fibers mimics the natural extracellular matrix (ECM). | Provides physical cues for cell attachment, migration, and differentiation. | frontiersin.orgmdpi.com |
| High Water Content | Hydrogels can consist of over 99% water. | Facilitates transport of nutrients, oxygen, and signaling molecules to encapsulated cells. | nih.gov |
| Tunable Mechanical Stiffness | The rigidity (storage modulus) of the gel can be controlled by monomer concentration and gelation conditions. | Allows for the creation of scaffolds that match the mechanical properties of specific tissues (e.g., neural, bone). | nih.gov |
Responsive Gels and Smart Materials Based on this compound Derivatives
A key feature of materials derived from functionalized amino acids is their responsiveness to environmental stimuli. This "smart" behavior allows for the creation of materials that can undergo a phase transition—such as from a solution (sol) to a hydrogel (gel)—in response to a specific trigger. This capability is highly desirable for applications like injectable drug delivery systems that solidify in situ.
The pH-responsiveness of Fmoc-phenylalanine hydrogels is the most extensively studied characteristic. rsc.org The gel-sol transition is reversible and can be controlled by adjusting the pH of the surrounding medium. This property can be exploited for the controlled release of encapsulated therapeutics. For example, a drug-loaded hydrogel could be designed to dissolve and release its payload in the slightly acidic microenvironment of a tumor or a site of inflammation.
Researchers have also explored other triggers to create multi-stimuli responsive materials. For instance, the incorporation of redox-active moieties, such as ferrocene, into a phenylalanine scaffold has produced hydrogels that respond to changes in oxidation-reduction potential, pH, and guest-host interactions. acs.org This opens the possibility of designing sophisticated materials based on this compound derivatives that can respond to a combination of biological signals for highly specific and controlled applications.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Non-Canonical Amino Acid Research
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in the study of ncAAs. These computational approaches are being developed to navigate the vast chemical space that ncAAs open up for peptide engineering. mdpi.com For compounds like Boc-4-(Fmoc-amino)-L-phenylalanine, AI and ML are set to accelerate research in several key areas.
Predictive Modeling: Machine learning models are being developed to predict the properties of peptides containing ncAAs. nih.gov For instance, researchers are creating tools that can forecast the binding affinity of peptides with ncAAs to specific biological targets, such as Major Histocompatibility Complex (MHC) class I molecules, which is crucial for developing novel vaccines and immunotherapies. nih.govnih.gov These models often use structural and chemical encoding rather than simple sequence information to accurately capture the unique influence of the ncAA on the peptide's behavior. nih.gov A recent study demonstrated a model with robust performance in predicting binding affinity for peptides with ncAAs, achieving a 5-fold cross-validation R² value of 0.477. nih.gov
De Novo Design: Beyond prediction, AI is being used for the de novo design of peptides and even the ncAA building blocks themselves. frontiersin.orgacs.org Virtual screening methods can now evaluate the potential for a designed ncAA to be genetically encodable before it is even synthesized, saving significant time and resources. acs.org Computational frameworks like FragFold leverage platforms such as AlphaFold to systematically predict the binding of peptide fragments to their targets, enabling the design of inhibitory peptides with high success rates. youtube.com This computational-experimental cycle, where AI proposes candidates that are then synthesized and tested, is dramatically accelerating the discovery of functional peptides.
The integration of AI and ML will allow researchers to more effectively harness the properties of this compound. By predicting how its incorporation will affect a peptide's structure, stability, and binding affinity, these technologies will guide the rational design of new peptide-based therapeutics with enhanced efficacy. mdpi.comnih.gov
High-Throughput Screening and Combinatorial Approaches for Peptide Discovery
The incorporation of ncAAs like this compound vastly expands the chemical diversity of peptide libraries. acs.org High-throughput screening (HTS) and combinatorial chemistry are essential for exploring these massive libraries to identify novel peptide leads.
Advanced Library Synthesis: The "one-bead one-compound" (OBOC) method is a well-established technique for creating vast libraries of peptide-based polymers for screening. nih.govacs.org Emerging technologies are pushing the boundaries of library size and diversity. For example, the Random Nonstandard Peptides Integrated Discovery (RaPID) system uses genetic code reprogramming to generate libraries of over a trillion cyclic peptides, although it is primarily limited to L-α-amino acid building blocks. nih.govacs.org The true potential lies in combining the chemical diversity offered by solid-phase peptide synthesis (SPPS) using building blocks like this compound with ultra-high-throughput screening methods.
Ultra-High-Throughput Screening: A major bottleneck in discovering new molecules has been the ability to screen and sequence massive combinatorial libraries. nih.gov Novel platforms are being developed to overcome this challenge. One such technology, fiber-optic array scanning technology (FAST), can screen bead-based libraries at an incredible rate of approximately 5 million compounds per minute. nih.gov This allows for the screening of libraries containing up to a billion different compounds. nih.govacs.org Such platforms, when applied to libraries built with a diverse palette of ncAAs, will dramatically increase the probability of discovering peptides with desired biological activities.
The following table illustrates the scale of modern peptide library screening:
Table 1: Comparison of Peptide Library Screening Technologies
| Technology | Library Size | Screening Rate | Key Feature |
|---|---|---|---|
| Traditional HTS | 10³ - 10⁶ | Varies | Standard in drug discovery |
| OBOC Method | 10⁶ - 10⁹ | Moderate | Bead-based synthesis and screening |
| RaPID System | ~10¹² | High | mRNA display of cyclic peptides nih.govacs.org |
| FAST Platform | ~10⁹ | ~5 million/min | Ultra-high-throughput screening of bead libraries nih.gov |
By enabling the rapid synthesis and screening of immense and diverse peptide libraries, these combinatorial approaches will unlock the full potential of ncAAs like this compound in the discovery of new therapeutic agents.
Exploration of Novel Biological Functions and Pharmacological Targets
The unique structure of this compound allows for the creation of peptidomimetics and novel peptide architectures with functions beyond those of natural peptides. chemimpex.comchemimpex.comnih.gov Research is increasingly focused on exploring how the incorporation of such ncAAs can modulate biological activity and engage new pharmacological targets.
Enhanced Pharmacokinetic Properties: A major challenge for peptide drugs is their poor stability against enzymatic degradation and rapid clearance from the body. nih.govyoutube.com The introduction of ncAAs is a key strategy to overcome these limitations. Non-canonical residues can stabilize specific secondary structures, such as helices, and make the peptide backbone resistant to proteases. nih.govnih.gov This can lead to improved metabolic stability, better membrane permeability, and enhanced oral bioavailability, which are critical for developing effective drugs. mdpi.com
The ability to fine-tune properties like stability, solubility, and binding affinity through the inclusion of ncAAs allows medicinal chemists to design peptides for a wide range of applications, from antimicrobial agents to cancer therapeutics and advanced biomaterials. chemimpex.comnih.govchemrxiv.org
Sustainability and Green Chemistry in the Production and Application of this compound
The growing interest in peptide therapeutics has brought increased scrutiny to the environmental impact of their production. acs.orgbiotage.com Solid-phase peptide synthesis (SPPS), the primary method for creating peptides using building blocks like this compound, traditionally relies on large quantities of hazardous solvents. acs.orgpeptide.com Consequently, a major future direction is the "greening" of peptide synthesis.
Greener Solvents and Reagents: A significant focus of green chemistry in SPPS is the replacement of hazardous solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). acs.orgpeptide.com Researchers have identified several more environmentally benign alternatives that are effective for the coupling, deprotection, and washing steps of SPPS. acs.orgbiotage.com
Table 2: Green Solvent Alternatives in Solid-Phase Peptide Synthesis (SPPS)
| Conventional Solvent | Green Alternative(s) | Source/Rationale |
|---|---|---|
| DMF, NMP, DCM | 2-Methyltetrahydrofuran (2-MeTHF) | Less toxic than DMF/NMP biotage.compeptide.com |
| DMF, NMP, DCM | Cyclopentyl methyl ether (CPME) | Less toxic than DMF/NMP biotage.compeptide.com |
| DMF, NMP, DCM | γ-Valerolactone (GVL) | Biomass-derived acs.org |
| DMF, NMP, DCM | Dimethyl carbonate (DMC) | Suitable alternative acs.org |
| DMF, NMP, DCM | Anisole / N-octylpyrrolidone (NOP) mixture | Effective green solvent mixture tandfonline.comtandfonline.com |
The future of peptide synthesis involving this compound will undoubtedly be shaped by these green chemistry principles, leading to manufacturing processes that are not only efficient but also safer and more environmentally responsible. acs.orgadvancedchemtech.com
Q & A
Q. Advanced
- HPLC : Reversed-phase C18 columns (gradient: 0.1% TFA in H₂O/ACN) assess purity (>98% required for SPPS).
- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (expected [M+H]⁺: ~463 Da).
- NMR : ¹H/¹³C spectra verify Boc/Fmoc integration and absence of diastereomers .
How do researchers address solubility challenges during SPPS when using this compound?
Advanced
Solubility varies with solvent polarity:
- DMF/DCM : Optimal for coupling (5–10 mM).
- Precipitation : Add cold ether to isolate the compound if aggregation occurs.
Contradictory data exists for MeOH solubility (some sources report clear solutions at 5%, others note turbidity). Sonication or slight heating (≤40°C) may resolve this .
What role does this derivative play in studying protein-ligand interactions?
Advanced
Incorporating this compound into peptide backbones introduces a modifiable "handle" at the 4-position. After Boc removal, the free amino group can be conjugated to:
- Fluorescent probes (e.g., FITC) for binding assays.
- Biotin for streptavidin pull-down experiments.
This enables real-time tracking of interactions via SPR or fluorescence polarization .
What stability considerations are critical for storing this compound?
Q. Basic
- Temperature : Store at –20°C under argon; Fmoc degrades above 40°C.
- Light Sensitivity : Protect from UV to prevent Fmoc cleavage.
- Moisture : Desiccate to avoid hydrolysis of Boc. Shelf life: 12–18 months .
How can this compound enable site-specific post-translational modifications in synthetic peptides?
Advanced
After SPPS and global deprotection, the 4-amino group is exposed for:
- Phosphorylation : Use ATP analogs and kinases.
- Glycosylation : Employ glycosyltransferases with UDP-sugar donors.
MALDI-TOF or LC-MS/MS confirms modification sites .
What purification techniques optimize yield for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
